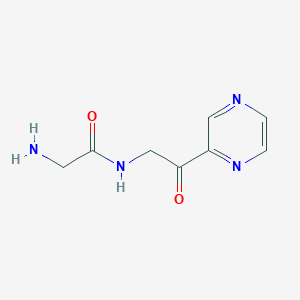

2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(2-oxo-2-pyrazin-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c9-3-8(14)12-5-7(13)6-4-10-1-2-11-6/h1-2,4H,3,5,9H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMNOQWHVIHSIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701230261 | |

| Record name | Acetamide, 2-amino-N-[2-oxo-2-(2-pyrazinyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353962-94-3 | |

| Record name | Acetamide, 2-amino-N-[2-oxo-2-(2-pyrazinyl)ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353962-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-amino-N-[2-oxo-2-(2-pyrazinyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Pathways for 2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide

The synthesis of this compound can be approached through various strategic disconnections of the target molecule. These pathways range from classical multi-step sequences to the exploration of more contemporary catalytic methods.

Conventional Multistep Synthetic Sequences for the Core Scaffold

A conventional and logical synthetic approach to this compound involves a linear sequence starting from readily available pyrazine (B50134) precursors. A plausible and widely applicable route commences with the synthesis of a key intermediate, 2-chloro-1-(pyrazin-2-yl)ethan-1-one (B2392894). This can be achieved through the Friedel-Crafts acylation of pyrazine with chloroacetyl chloride. However, due to the electron-deficient nature of the pyrazine ring, this reaction can be challenging and may require forcing conditions or the use of more reactive pyrazine derivatives.

An alternative and often more efficient method to obtain the α-chloroketone intermediate is from a pyrazine carboxylic acid. For instance, pyrazine-2-carboxylic acid can be converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. The resulting pyrazine-2-carbonyl chloride can then be reacted with diazomethane (B1218177) to form a diazoketone, which upon treatment with hydrochloric acid, yields 2-chloro-1-(pyrazin-2-yl)ethan-1-one.

Once the α-chloroketone is secured, the subsequent steps involve the construction of the acetamide (B32628) side chain. A common strategy is the reaction of 2-chloro-1-(pyrazin-2-yl)ethan-1-one with an appropriate amine. To construct the full side chain leading to the target molecule, a multi-step process is necessary.

A key precursor, 2-Chloro-N-(2-oxo-2-pyrazin-2-yl-ethyl)acetamide, is commercially available, which significantly simplifies the final steps of the synthesis. The synthesis of this precursor likely involves the reaction of 2-amino-1-(pyrazin-2-yl)ethan-1-one with chloroacetyl chloride. The amino ketone itself can be prepared from 2-bromo-1-(pyrazin-2-yl)ethan-1-one via a Gabriel synthesis or by direct amination.

The final step in this conventional sequence is the nucleophilic substitution of the chlorine atom in 2-Chloro-N-(2-oxo-2-pyrazin-2-yl-ethyl)acetamide with an amino group. This can be achieved using various aminating agents, such as ammonia (B1221849), or protected forms of ammonia followed by deprotection.

A representative multi-step synthesis is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Pyrazine-2-carboxylic acid | 1. SOCl₂, reflux2. CH₂N₂3. HCl | 2-Chloro-1-(pyrazin-2-yl)ethan-1-one |

| 2 | 2-Chloro-1-(pyrazin-2-yl)ethan-1-one | 1. NaN₃2. H₂, Pd/C | 2-Amino-1-(pyrazin-2-yl)ethan-1-one |

| 3 | 2-Amino-1-(pyrazin-2-yl)ethan-1-one | Chloroacetyl chloride, base (e.g., triethylamine), CH₂Cl₂ | 2-Chloro-N-(2-oxo-2-pyrazin-2-yl-ethyl)acetamide |

| 4 | 2-Chloro-N-(2-oxo-2-pyrazin-2-yl-ethyl)acetamide | Ammonia or a protected amine source followed by deprotection | This compound |

Exploration of Novel Coupling Reactions and Amide Bond Formation Strategies

Modern organic synthesis offers a plethora of advanced coupling reagents for the efficient formation of amide bonds, which are central to the structure of this compound. These methods can potentially offer milder reaction conditions, higher yields, and broader functional group tolerance compared to traditional approaches.

One key amide bond in the target molecule is formed between the pyrazinoyl-methylamine moiety and the acetyl group. If a retrosynthetic disconnection is made at this amide bond, the synthesis would involve coupling 2-amino-1-(pyrazin-2-yl)ethan-1-one with a suitable N-protected glycine (B1666218) derivative. A variety of coupling agents can be employed for this transformation.

Common Coupling Reagents for Amide Bond Formation:

| Coupling Reagent | Activating Agent | Additive (Optional) |

| Carbodiimides (e.g., DCC, EDC) | Forms an O-acylisourea intermediate | HOBt, HOAt to suppress racemization and improve yield |

| Phosphonium Salts (e.g., BOP, PyBOP, HBTU, HATU) | Forms an active ester | Base (e.g., DIPEA, NMM) |

| T3P® (Propylphosphonic anhydride) | Forms a mixed anhydride | Base (e.g., pyridine, triethylamine) |

For instance, the coupling of N-Boc-glycine with 2-amino-1-(pyrazin-2-yl)ethan-1-one using a reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) would be a highly effective method. Subsequent deprotection of the Boc group would yield the final product.

Another strategic amide bond formation could involve the coupling of pyrazine-2-carboxylic acid with a pre-assembled side chain, such as 2-amino-N-(2-aminoethyl)acetamide. However, the presence of multiple amine groups would necessitate a careful protecting group strategy to ensure selective acylation.

Chemo-Enzymatic or Biocatalytic Approaches (Conceptual)

While no specific chemo-enzymatic or biocatalytic routes for the synthesis of this compound have been reported, conceptual pathways can be envisioned based on existing biocatalytic transformations.

Conceptual Chemo-Enzymatic Pathway:

A potential biocatalytic step could be the formation of the pyrazine core itself. Transaminases have been utilized in the synthesis of substituted pyrazines. nih.gov These enzymes can mediate the amination of α-diketone precursors to form α-amino ketones, which can then undergo oxidative dimerization to yield the pyrazine ring. nih.gov While this approach is powerful for symmetrical pyrazines, achieving the specific substitution pattern of the target molecule would require a highly selective enzymatic process or a subsequent chemical modification.

Another conceptual application of biocatalysis would be in the formation of the amide bonds. Lipases are known to catalyze amide bond formation, often under mild and environmentally benign conditions. nih.gov For example, a lipase (B570770) could potentially be used to couple an ester precursor of pyrazine-2-carboxylic acid with the appropriate amine side chain. nih.gov Furthermore, dedicated amide bond synthetases, which are ATP-dependent enzymes, offer a highly specific and efficient means of amide bond formation in aqueous media. researchgate.net These enzymes could conceptually be engineered to accept the specific substrates required for the synthesis of the target molecule. researchgate.net

Optimized Reaction Conditions and Process Chemistry

The efficiency and yield of the synthetic pathways to this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and the use of alternative energy sources can significantly impact the outcome of the synthesis.

Solvent Effects and Temperature Dependence in Synthetic Yields

The choice of solvent plays a critical role in all steps of the synthesis. For the formation of the key intermediate, 2-chloro-1-(pyrazin-2-yl)ethan-1-one, via Friedel-Crafts acylation, non-polar, aprotic solvents such as dichloromethane (B109758) or dichloroethane are typically used. The temperature for such reactions can vary widely, often requiring elevated temperatures to overcome the low reactivity of the pyrazine ring.

In the subsequent amination and amide bond formation steps, the choice of solvent is crucial for solubility of reagents and for influencing reaction rates. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) are commonly employed for nucleophilic substitution and coupling reactions.

The temperature at which these reactions are conducted is a key parameter for optimization. For instance, in the final amination step to convert 2-Chloro-N-(2-oxo-2-pyrazin-2-yl-ethyl)acetamide to the target compound, a balance must be struck. Higher temperatures will increase the reaction rate but may also lead to the formation of side products. A systematic study of the reaction at different temperatures would be necessary to determine the optimal conditions for maximizing the yield and purity of the final product.

The enzymatic synthesis of pyrazinamide (B1679903) derivatives has been shown to be influenced by both solvent and temperature. rsc.org In a study on the lipase-catalyzed aminolysis of pyrazine esters, tert-amyl alcohol was found to be a superior solvent compared to others like ethanol (B145695) or isopropanol. rsc.org The optimal temperature for this enzymatic reaction was determined to be 45 °C, with higher temperatures leading to a decrease in yield due to enzyme denaturation. rsc.org These findings suggest that similar considerations would be crucial in developing a chemo-enzymatic route to the target compound.

Microwave-Assisted Synthesis and Solid-State Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. The application of microwave irradiation to the synthesis of pyrazine derivatives has been well-documented. sciforum.netnih.gov For instance, the aminodehalogenation reactions on pyrazine rings to produce pyrazinamide analogues have been successfully carried out in a microwave reactor, resulting in higher yields and significantly shorter reaction times compared to conventional heating methods. nih.govsciforum.net This suggests that the final amination step in the synthesis of this compound could be significantly optimized using microwave assistance.

A typical microwave-assisted amination might involve heating the chloro-precursor with an amine in a suitable solvent, such as methanol, in the presence of a base like pyridine, at a controlled temperature (e.g., 140 °C) for a short duration (e.g., 30 minutes). nih.gov

Comparison of Conventional vs. Microwave-Assisted Aminodehalogenation:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Yield | Often moderate | Generally higher |

| Side Reactions | More prevalent | Often reduced |

| Energy Efficiency | Lower | Higher |

Solid-state reactions, where reactions are carried out between neat reactants in the absence of a solvent, represent another green chemistry approach that could potentially be applied. While there are no specific reports on the solid-state synthesis of the target compound, the synthesis of various heterocyclic compounds has been achieved under these conditions. This approach can offer advantages in terms of reduced solvent waste and simplified work-up procedures. The feasibility of a solid-state synthesis would depend on the physical properties of the reactants, such as their melting points and reactivity in the solid phase.

Continuous-Flow Synthesis Methodologies

The synthesis of pyrazine-containing carboxamides, a class of compounds structurally related to this compound, has been significantly advanced by the adoption of continuous-flow technologies. rsc.orgnih.govresearchgate.net This methodology offers a greener and more efficient alternative to traditional batch reactions, providing benefits such as enhanced heat transfer, precise temperature control, and improved reaction rates. researchgate.net A notable application is the enzymatic synthesis of pyrazinamide derivatives using immobilized lipases in continuous-flow microreactors. nih.govresearchgate.net

In a typical setup, a pyrazine ester and an amine are dissolved in a suitable solvent, such as tert-amyl alcohol, and pumped through a packed-bed reactor containing an immobilized enzyme like Lipozyme® TL IM from Thermomyces lanuginosus. rsc.orgnih.gov This biocatalytic approach facilitates the amidation reaction under mild conditions, often around 45 °C, with short residence times, sometimes as brief as 20 minutes. rsc.orgnih.gov The process demonstrates good scalability and allows for the parallel synthesis of numerous derivatives with high yields. rsc.orgresearchgate.net The efficiency of this enzymatic continuous-flow system is influenced by several parameters, including the solvent, the molar ratio of substrates, reaction temperature, and flow rate. nih.gov

Table 1: Representative Parameters for Enzymatic Continuous-Flow Synthesis of Pyrazinamide Derivatives nih.gov

| Parameter | Value/Condition |

| Enzyme | Lipozyme® TL IM (immobilized) |

| Reactants | Pyrazine-2-carboxylate, Benzylamine |

| Solvent | tert-Amyl Alcohol |

| Substrate Molar Ratio | 1:3 (Ester:Amine) |

| Temperature | 45 °C |

| Residence Time | 20 minutes |

| Flow Rate | 31.2 μL min⁻¹ |

| Yield | up to 81.7% |

This methodology represents a sustainable and efficient route for constructing the crucial amide bond present in many pyrazine-based compounds. nih.govmdpi.com

Precursor Chemistry and Key Intermediate Compounds

The synthesis of this compound relies on the strategic assembly of key precursor molecules that introduce the core pyrazine and acetamide functionalities.

Synthesis and Functionalization of Pyrazin-2-yl-ethylamine Intermediates

A critical building block for the target compound is 2-(pyrazin-2-yl)ethan-1-amine. chemshuttle.com This intermediate provides the pyrazin-2-yl-ethyl portion of the final structure. While commercially available, its synthesis can be achieved through established methods in heterocyclic chemistry. One common approach involves the condensation of 1,2-dicarbonyl compounds with 1,2-diaminoethane to form a dihydropyrazine (B8608421), which is subsequently oxidized to the aromatic pyrazine ring. researchgate.net Functionalization of the pyrazine ring, for instance by introducing a vinyl group, followed by hydroamination or conversion to an aminoethyl group, would yield the desired intermediate.

Once synthesized, the 2-(pyrazin-2-yl)ethan-1-amine intermediate can be further functionalized if necessary. The primary amine group is the key reactive site for coupling with the acetamide portion of the target molecule.

Role of Protected Amino Acid Derivatives in Synthetic Routes

Protected amino acid derivatives serve a fundamental role in the synthesis of pyrazine-containing structures, sometimes acting as the foundational precursors for the pyrazine ring itself. A biomimetic synthesis approach highlights this role, where α-amino aldehydes derived from readily available and inexpensive amino acids undergo dimerization to form 2,5-disubstituted pyrazines. rsc.orgresearchgate.net

In this strategy, a protected amino acid (e.g., a Cbz-protected amino acid) is converted into its corresponding α-amino aldehyde. rsc.org The protecting group is then removed in situ. The resulting free α-amino aldehyde is unstable and spontaneously dimerizes to form a dihydropyrazine intermediate, which readily oxidizes in the presence of air to the stable 2,5-disubstituted pyrazine alkaloid. rsc.orgresearchgate.net This one-pot operation, which combines deprotection, dimerization, and oxidation, demonstrates an efficient pathway from simple chiral precursors to complex heterocyclic systems. rsc.org This methodology underscores the viability of using the amino acid backbone as a template for constructing the pyrazine core.

Derivatization Strategies and Generation of Structural Analogs

To explore structure-activity relationships and develop new chemical entities, the core structure of this compound can be systematically modified. Derivatization strategies focus on introducing a variety of substituents on both the pyrazine ring and the acetamide side chain.

Systematic Introduction of Substituents on Pyrazine and Acetamide Moieties

The pyrazine ring is amenable to various chemical transformations to introduce functional groups. For pyrazine scaffolds containing a leaving group, such as a chlorine atom, new substituents can be introduced via nucleophilic aromatic substitution or modern cross-coupling reactions. mdpi.comnih.gov For example, a key intermediate like N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide can be derivatized by reaction with various amines or through palladium-catalyzed amination reactions to generate a library of analogs with diverse groups at the 6-position of the pyrazine ring. nih.gov

Table 2: Examples of Derivatization via Nucleophilic Substitution on a Chloropyrazine Intermediate nih.gov

| Amine Reagent | Reaction Conditions | Yield |

| Morpholine | DMSO, 120 °C | 85% |

| Piperidine | DMSO, 120 °C | 82% |

| Pyrrolidine | DMSO, 120 °C | 78% |

| Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 1,4-Dioxane, 110 °C | 65% |

The acetamide moiety also offers sites for modification. The terminal primary amine of the parent compound could be alkylated or acylated to introduce new functional groups. The central nitrogen of the acetamide linkage can also be a target for substitution, altering the steric and electronic properties of the molecule.

Creation of Chemically Diverse Compound Libraries for Research

The generation of chemically diverse compound libraries is essential for screening and identifying novel bioactive molecules. Multicomponent reactions (MCRs) are a powerful tool for this purpose, as they allow for the rapid assembly of complex molecules from three or more simple starting materials in a single step. mdpi.comnih.gov

The Ugi four-component reaction (Ugi-4CR) is particularly well-suited for creating libraries of pyrazine-containing peptidomimetics. rsc.orgnih.govnih.gov In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acetamido carboxamide derivative. nih.gov By using a pyrazine-containing carboxylic acid or amine as one of the components, a diverse library of pyrazine derivatives can be synthesized by simply varying the other three starting materials. rsc.orgnih.gov This strategy allows for the introduction of multiple points of diversity in a highly convergent and efficient manner, facilitating the exploration of a broad chemical space. nih.gov

Table 3: Illustrative Example of Diversity Generation using a Pyrazine-based Ugi Reaction

| Pyrazine Component (Acid) | Amine | Aldehyde | Isocyanide | Resulting Structural Diversity |

| Pyrazolo[3,4-b]pyridine-4-carboxylic acid | Benzylamine | Isobutyraldehyde | tert-Butyl isocyanide | Introduces varied alkyl and aryl groups |

| Pyrazolo[3,4-b]pyridine-4-carboxylic acid | Cyclohexylamine | Benzaldehyde | Cyclohexyl isocyanide | Introduces varied cycloalkyl and aryl groups |

| Pyrazolo[3,4-b]pyridine-4-carboxylic acid | Aniline | 4-Methoxybenzaldehyde | Benzyl (B1604629) isocyanide | Introduces varied substituted aryl groups |

This approach has been successfully used to create focused libraries of pyrazolo[3,4-b]pyridine carboxamides for biological screening. nih.gov

Enantioselective Synthesis and Chiral Resolution of Stereoisomers

The synthesis of single enantiomers of chiral α-amino amides is a critical aspect of medicinal chemistry, as the biological activity of such molecules is often stereospecific. For a derivative of this compound to be chiral, a substitution at the α-carbon of the aminoacetamide core would be necessary. Methodologies for achieving this can be broadly categorized into two approaches: direct enantioselective synthesis and the resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to create a specific enantiomer directly, thereby avoiding the loss of 50% of the material inherent in classical resolution methods.

Use of Chiral Auxiliaries: One of the most reliable methods for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org For the synthesis of a chiral derivative of the target compound, the primary amino group could be protected and then reacted with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine-based auxiliary. The resulting chiral adduct can then undergo diastereoselective alkylation at the α-carbon. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched α-substituted amino acetamide. The choice of auxiliary and reaction conditions would be critical in determining the diastereoselectivity of the alkylation step.

Catalytic Asymmetric Synthesis: The development of chiral catalysts for asymmetric transformations represents a more elegant and atom-economical approach. A potential route could involve the asymmetric hydrogenation of a dehydroamino acid precursor. Alternatively, a chiral phase-transfer catalyst could be employed for the asymmetric alkylation of a glycine-derived Schiff base, which could then be converted to the target pyrazinylethyl)acetamide.

Chiral Resolution of Stereoisomers

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. While this approach has a maximum theoretical yield of 50% for the desired enantiomer, it is often a practical and effective method.

Classical Resolution via Diastereomeric Salt Formation: This technique involves reacting the racemic amino compound with a chiral resolving agent, typically a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid), to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer can be recovered by treating the salt with a base.

Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts and are widely used for the kinetic resolution of racemic mixtures. For the target compound or its precursors, a lipase could be used to selectively acylate one enantiomer of the amine, or an amidase could be used to selectively hydrolyze one enantiomer of the amide. nih.govnih.gov This results in a mixture of the unreacted enantiomer and the modified enantiomer, which can then be separated. Dynamic kinetic resolution (DKR) is an advanced form of this method where the racemization of the starting material is performed in situ, allowing for a theoretical yield of up to 100% of the desired enantiomer. nih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The differential interaction of the enantiomers with the chiral selector in the column leads to different retention times, allowing for their separation. Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. sigmaaldrich.com The selection of the appropriate CSP and mobile phase would be determined empirically.

Illustrative Data Tables

The following tables provide hypothetical data to illustrate the expected outcomes from the methodologies described above.

Table 1: Hypothetical Diastereoselective Alkylation using a Chiral Auxiliary

| Entry | Alkylating Agent | Chiral Auxiliary | Diastereomeric Excess (de) |

| 1 | Benzyl bromide | (S)-4-benzyloxazolidin-2-one | 95% |

| 2 | Methyl iodide | (+)-Pseudoephedrine | 92% |

| 3 | Isopropyl triflate | (R)-4-phenyloxazolidin-2-one | 88% |

Table 2: Hypothetical Enzymatic Kinetic Resolution

| Entry | Enzyme | Acylating Agent | Enantiomeric Excess (ee) of Unreacted Amine | Conversion |

| 1 | Lipase B from Candida antarctica | Isopropyl acetate (B1210297) | >99% | 50% |

| 2 | Subtilisin | 2,2,2-Trifluoroethyl butyrate | 98% | 49% |

| 3 | Penicillin G Acylase | Phenylacetic acid methyl ester | 97% | 51% |

Table 3: Hypothetical Chiral HPLC Resolution

| Enantiomer | Chiral Stationary Phase | Mobile Phase | Retention Time (min) | Resolution (Rs) |

| (R)-isomer | CHIROBIOTIC T | Hexane/Ethanol (90:10) | 12.5 | 2.1 |

| (S)-isomer | CHIROBIOTIC T | Hexane/Ethanol (90:10) | 15.2 | 2.1 |

| (R)-isomer | CYCLOBOND I 2000 | Acetonitrile/Water (70:30) | 8.9 | 1.8 |

| (S)-isomer | CYCLOBOND I 2000 | Acetonitrile/Water (70:30) | 10.4 | 1.8 |

High Resolution Structural Characterization and Spectroscopic Analysis

Comprehensive Spectroscopic Elucidation Techniques

The definitive structural analysis of a novel compound like 2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide would necessitate a suite of spectroscopic techniques to probe its molecular framework, connectivity, and electronic properties.

Advanced NMR techniques are crucial for mapping the precise connectivity of atoms within a molecule. For a compound with the complexity of this compound, one-dimensional ¹H and ¹³C NMR would provide initial information on the chemical environments of hydrogen and carbon atoms. However, two-dimensional NMR (2D-NMR) experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals and to establish through-bond connectivities between different parts of the molecule, including the pyrazine (B50134) ring, the acetamide (B32628) backbone, and the terminal amino group.

Solid-State NMR could offer insights into the compound's structure in the solid phase, revealing information about polymorphism, molecular packing, and intermolecular interactions that are not observable in solution-state NMR.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular formula of a compound. By measuring the mass-to-charge ratio to a high degree of accuracy, HRMS would confirm the elemental composition of this compound. Furthermore, fragmentation analysis, often achieved through techniques like tandem mass spectrometry (MS/MS), would provide valuable structural information by breaking the molecule into smaller, identifiable pieces. This fragmentation pattern serves as a fingerprint, helping to confirm the proposed structure by identifying characteristic losses of functional groups.

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the primary amine and secondary amide, C=O stretching of the amide and ketone, and various C-N and C-C stretching and bending vibrations. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the pyrazine ring vibrations. Together, these techniques offer a detailed vibrational fingerprint of the molecule.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound would likely be dominated by absorptions arising from the pyrazine ring, which contains π-systems. The position and intensity of these absorption bands would provide information about the conjugated system and the effect of the various substituents on the electronic structure of the chromophore.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic properties and reactivity of a molecule. However, specific studies applying these methods to 2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide are absent from the current body of scientific literature.

Density Functional Theory (DFT) Studies of Molecular Orbitals, Charge Distribution, and Reaction Mechanisms

While DFT is a common method used to study the structural and electronic behavior of organic molecules, no published research provides data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), charge distribution, or potential reaction mechanisms for this compound. Such studies on related but distinct pyrazine (B50134) and acetamide (B32628) derivatives exist, but this information cannot be extrapolated to the specific target compound. nih.govhilarispublisher.com

Ab Initio Methods for Spectroscopic Property Prediction and Conformational Analysis

Ab initio calculations, which are based on first principles of quantum mechanics, are powerful for predicting spectroscopic data (like IR and NMR spectra) and analyzing conformational stability. There are no available studies that have performed ab initio calculations to predict the spectroscopic properties or conduct a detailed conformational analysis of this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Interactions

MD simulations provide insights into the dynamic behavior of a molecule over time, revealing its conformational landscape and interactions with its environment, such as solvents. A search for MD simulation studies focused on this compound yielded no results, leaving its dynamic properties and behavior in solution computationally uncharacterized.

Molecular Docking and Protein-Ligand Interaction Predictions (in silico)

Molecular docking is a critical in silico tool for predicting how a small molecule (ligand) might bind to a protein target. Although Insulin-like Growth Factor-1 Receptor (IGF-1R) and Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) are known drug targets, there is no published research detailing the docking of this compound into the active sites of these specific proteins. nih.govresearchgate.netnih.gov

Estimation of Binding Affinities and Free Energy Perturbation Analysis

The estimation of binding affinity (e.g., calculating binding energy) is a crucial output of molecular docking and more advanced computational methods like free energy perturbation analysis. As no initial docking studies for this compound with IGF-1R or DprE1 have been published, no data exists regarding its predicted binding affinity or thermodynamic stability within these targets.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are foundational techniques in computational drug design that aim to establish a correlation between the chemical structure of a compound and its biological activity. These models are crucial for understanding the key molecular features required for a desired biological effect and for guiding the synthesis of more potent and selective molecules.

The development of predictive QSAR models for pyrazine derivatives involves creating a statistically significant correlation between variations in molecular structure and observed biological activity. researchgate.net This process begins with a dataset of pyrazine analogs with known in vitro activities against a specific biological target. For these compounds, a wide range of molecular descriptors—numerical values that quantify different aspects of the molecular structure—are calculated.

Three-dimensional (3D-QSAR) studies, for instance, analyze the spatial arrangement of molecular fields (e.g., steric and electrostatic) to predict activity. japsonline.com Pharmacophore models identify the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific target receptor. For pyrazine-based compounds, common pharmacophoric features include hydrogen bond acceptors (the pyrazine nitrogen atoms), hydrogen bond donors, aromatic rings, and hydrophobic groups. japsonline.comresearchgate.net Once developed and validated, these models can be used to predict the in vitro activity of novel, untested compounds, thereby prioritizing synthetic efforts.

Table 1: Conceptual 3D-QSAR Model Parameters for a Series of Pyrazine Analogs

| Parameter | Contribution | Description |

| Steric Fields | Favorable in regions adjacent to the acetamide group | Indicates that bulkier substituents in this area may enhance binding affinity. |

| Unfavorable near the pyrazine ring | Suggests steric hindrance in this region could disrupt key interactions with the target. | |

| Electrostatic Fields | Negative potential favored near pyrazine nitrogens | Highlights the importance of the nitrogen atoms as hydrogen bond acceptors. |

| Positive potential favored near the amino group | Suggests the amino group may act as a crucial hydrogen bond donor. | |

| Hydrophobic Fields | Favorable at a distal position on the pyrazine ring | Indicates a potential hydrophobic pocket in the target's binding site. |

This table represents a hypothetical model to illustrate the types of insights gained from a 3D-QSAR study.

The insights derived from QSAR and pharmacophore models are instrumental in the rational design of novel analogs with potentially improved activity. By understanding which structural modifications are likely to enhance or diminish biological effects, chemists can design molecules with a higher probability of success.

For "this compound," computational models could guide specific structural modifications. For example, if a QSAR model indicates that increasing the electron-withdrawing character of the pyrazine ring decreases inhibitory activity against a particular kinase, analogs would be designed to avoid such substitutions. japsonline.com Conversely, if a pharmacophore model identifies an unoccupied hydrophobic pocket, analogs could be designed to incorporate lipophilic groups that can occupy this space, potentially increasing binding affinity. This structure-based drug design approach allows for the optimization of lead compounds by fine-tuning their interactions with the biological target. mdpi.comnih.gov

Table 2: Computationally-Guided Design of Novel Analogs

| Base Compound | Proposed Modification | Rationale from Computational Model | Predicted Outcome |

| This compound | Addition of a methyl group to the amino moiety | QSAR model indicates a small steric tolerance and need for increased hydrophobicity. | Potentially increased binding affinity. |

| This compound | Replacement of the pyrazine ring with a substituted pyridine | Pharmacophore model suggests one pyrazine nitrogen is crucial for H-bonding, while the other is not. | Maintained or altered target selectivity. |

| This compound | Introduction of a hydroxyl group on the ethyl linker | Electrostatic field analysis shows a region favorable for a hydrogen bond donor. | Improved solubility and potential for new H-bond interaction. |

This table is conceptual and illustrates how computational insights can guide the design of new chemical entities.

Cheminformatics and Virtual Screening Applications

Cheminformatics and virtual screening leverage computational power to analyze vast chemical databases, identifying promising candidates for further investigation and predicting their properties without the need for initial synthesis and testing.

In a ligand-based drug design approach, the structure of an active compound like "this compound" serves as a template to find other molecules with similar properties. This is particularly useful when the 3D structure of the biological target is unknown. The process involves using the target compound as a query to search large virtual databases of chemical structures, such as ZINC or ChEMBL. japsonline.com

The search can be based on various criteria, including 2D structural similarity (fingerprinting) or 3D shape and pharmacophore feature similarity. Molecules from the database that exhibit a high degree of similarity to the query compound are selected as "hits." These hits are then prioritized for acquisition or synthesis and subsequent in vitro testing, accelerating the discovery of novel chemical scaffolds with the desired biological activity.

The physicochemical and pharmacokinetic properties of a drug candidate are as critical to its success as its biological activity. Computational methods can predict these properties based on molecular structure alone, providing an early assessment of a compound's drug-likeness. For "this compound," a variety of molecular descriptors can be calculated to predict its absorption, distribution, metabolism, and excretion (ADME) profile. doaj.org

Table 3: Theoretically Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value (Approximate) | Significance in Drug Discovery |

| Molecular Weight | ~194.19 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| logP (Octanol/Water Partition Coefficient) | -0.5 to 0.5 | Indicates high hydrophilicity, suggesting good aqueous solubility but potentially low membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~100-110 Ų | Relates to hydrogen bonding potential and influences transport properties like cell permeability. |

| Number of Hydrogen Bond Donors | 2 (from two NH₂/NH groups) | Contributes to target binding and solubility. |

| Number of Hydrogen Bond Acceptors | 4 (from two N atoms and two O atoms) | Contributes to target binding and solubility. |

| HOMO Energy | - | Relates to the molecule's susceptibility to electrophilic attack and its electron-donating capability. |

| LUMO Energy | - | Relates to the molecule's susceptibility to nucleophilic attack and its electron-accepting capability. |

Values are theoretical estimates based on the structure and general chemical principles. HOMO/LUMO energies require specific quantum chemical calculations.

Biochemical and Molecular Mechanism Investigations in Vitro and Pre Clinical Focus

In Vitro Target Identification and Validation

There is no publicly available scientific literature detailing the in vitro target identification and validation of 2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide.

Enzyme Inhibition Assays (e.g., PI3K, BRD4, DprE1)

No studies were found that investigated the inhibitory activity of this compound against enzymes such as Phosphoinositide 3-kinases (PI3K), Bromodomain-containing protein 4 (BRD4), or Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).

Receptor Binding Studies (e.g., SLACK Potassium Channels, IGF-1R)

Information regarding the binding affinity and interaction of this compound with receptors, including SLACK potassium channels or Insulin-like growth factor 1 receptor (IGF-1R), is not available in the current body of scientific research.

Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

There are no published reports on the use of biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the direct interaction between this compound and specific protein targets.

Cellular Assays for Biological Activity (Non-Human Cell Lines)

No research data is available on the biological activity of this compound in cellular assays using non-human cell lines.

Cytotoxicity and Antiproliferative Studies in Cancer Cell Lines (e.g., A-549, K563, HepG2, PC12)

There are no documented studies evaluating the cytotoxic or antiproliferative effects of this compound against cancer cell lines such as A-549 (human lung carcinoma), K562 (human myelogenous leukemia), HepG2 (human liver cancer), or PC12 (rat pheochromocytoma).

Elucidation of Molecular Mechanisms of Action (In Vitro)

Understanding the molecular mechanisms by which pyrazine (B50134) compounds exert their effects is a key area of research. In vitro studies, including pathway modulation analysis and proteomic profiling, are essential for identifying the cellular targets and signaling cascades affected by these molecules.

The pyrazine ring is a recognized pharmacophore in the design of small molecule kinase inhibitors, which are critical regulators of cellular signaling pathways such as the Phosphatidylinositol 3-kinase (PI3K) and Bromodomain-containing protein 4 (BRD4) pathways. tandfonline.comnih.gov Dysregulation of these pathways is implicated in numerous diseases, including cancer and inflammatory disorders.

Many pyrazine-based kinase inhibitors function as ATP-competitive agents, binding to the ATP pocket of the target kinase to block its activity. tandfonline.com While specific studies detailing the modulation of PI3K or BRD4 pathways by this compound are not available, the structural motif is common in compounds designed to target these pathways. For example, various pyrazolo[1,5-a]pyrazine (B3255129) derivatives have been developed as potent inhibitors of Janus kinases (JAKs), which are upstream of the PI3K/Akt signaling pathway. nih.gov Similarly, the development of selective inhibitors for kinases like CHK1 often incorporates pyrazine scaffolds. nih.gov This suggests that pyrazine-containing compounds have the potential to modulate these critical cell signaling networks, though direct evidence for the subject compound is needed.

Gene expression and proteomic profiling are powerful techniques to obtain an unbiased, large-scale view of the molecular changes induced by a compound in cells. Proteomic studies on pyrazine derivatives have helped identify their cellular targets and understand their mechanism of action. For example, a proteomic analysis of bone marrow stromal cells treated with tetramethylpyrazine revealed that the compound could reverse the inhibitory effects of irradiation by altering the expression of proteins involved in the cell cycle, hematopoiesis, and signal transduction, such as translationally controlled tumor protein (TCTP) and calmodulin. nih.gov

Another approach, photoaffinity labeling combined with chemical proteomics, has been used to map the target landscape of imidazopyrazine-based kinase inhibitors. chemrxiv.orgnih.gov This method identifies not only the primary kinase targets but also a range of off-targets, providing a comprehensive selectivity profile within the complex environment of a cell lysate. chemrxiv.orgnih.gov Such studies on imidazopyrazine probes in cell lines like MCF7 have successfully identified numerous protein interactions, highlighting the broad applicability of this technique. nih.gov These methodologies could be applied to this compound to elucidate its specific molecular interactions and effects on gene and protein expression.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological potency of a lead compound. By systematically modifying the chemical structure and observing the resulting changes in activity, researchers can identify the key features required for target interaction.

SAR studies on pyrazine carboxamide derivatives have provided valuable insights into how structural modifications influence biological activity. Research has shown that substitutions on both the pyrazine ring and the amide portion of the molecule can dramatically alter potency and selectivity. mdpi.commdpi.com

For instance, in a series of substituted pyrazinecarboxamides evaluated for antimycobacterial activity, the introduction of a tert-butyl group and a chlorine atom on the pyrazine ring, combined with specific halogenated substitutions on an N-phenyl ring, resulted in compounds with the highest activity. mdpi.com Another study on 3-[(benzyl)amino]pyrazine-2-carboxamides found that the position of substituents on the benzyl (B1604629) ring was critical for antimycobacterial efficacy. A methyl group at the para position (compound 8 ) resulted in a significantly more active compound (MIC = 1.56 µg/mL) compared to the unsubstituted parent compound (MIC ≥ 100 µg/mL). mdpi.com These findings highlight the sensitivity of biological activity to subtle structural changes.

| Core Scaffold | Structural Modification | Effect on In Vitro Activity | Target/Assay | Source |

|---|---|---|---|---|

| Pyrazine-2-carboxamide | Addition of 5-tert-butyl and 6-chloro groups to pyrazine ring | Increased antimycobacterial activity | M. tuberculosis | mdpi.com |

| 3-Aminopyrazine-2-carboxamide | Substitution on N-benzyl group (e.g., 4-CH₃) | Significantly increased antimycobacterial activity | M. tuberculosis | mdpi.com |

| Pyrazine-2-carboxamide | Condensation with various substituted aminopyridines | Varied antimycobacterial and antifungal activity depending on the substitution. | M. tuberculosis, C. albicans | jocpr.com |

| N-phenylpyrazine-2-carboxamides | Trifluoromethyl or bromo-methyl substitutions on the N-phenyl ring | Resulted in higher anti-mycobacterial activity than the standard drug Pyrazinamide (B1679903). | M. tuberculosis | rsc.org |

The pyrazine ring itself is a key pharmacophoric feature, acting as a versatile scaffold in medicinal chemistry. nih.govresearchgate.net Its nitrogen atoms are weak bases and can act as hydrogen bond acceptors, a crucial interaction for binding to many biological targets, particularly the hinge region of protein kinases. tandfonline.com

Advanced Analytical Method Development and Validation

Development of Robust Analytical Methods for Detection and Quantification

The accurate detection and quantification of "2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide" are foundational for its study. Modern analytical chemistry offers a suite of powerful techniques capable of providing the necessary sensitivity and selectivity for comprehensive analysis.

Chromatographic Methods with Advanced Detectors (e.g., LC-MS/MS for trace analysis)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the trace analysis of "this compound". This method provides high sensitivity and specificity, making it ideal for detecting the compound in complex matrices. nih.gov The development of an LC-MS/MS method would involve the optimization of several key parameters.

A reversed-phase high-performance liquid chromatography (HPLC) system would likely be employed for the separation of the target compound from potential impurities. The choice of a suitable stationary phase, such as a C18 column, and the optimization of the mobile phase composition (typically a mixture of an aqueous solvent with an organic modifier like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency) are critical steps.

The mass spectrometric detection would be performed using an electrospray ionization (ESI) source, likely in positive ion mode, due to the presence of amino and amide groups that are readily protonated. The selection of precursor and product ions for multiple reaction monitoring (MRM) would ensure high selectivity and sensitivity for quantification.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Condition |

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized gradient from 5% to 95% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Precursor > Product) | [M+H]⁺ > specific fragment ion |

This table presents hypothetical yet representative parameters for an LC-MS/MS method.

Electrophoretic Techniques for Purity and Homogeneity Assessment

Capillary electrophoresis (CE) offers a high-resolution separation technique that can be employed to assess the purity and homogeneity of "this compound". CE separates analytes based on their charge-to-size ratio in an electric field. This technique is particularly useful for separating closely related impurities that may be difficult to resolve by HPLC.

For the analysis of a basic compound like "this compound," a low-pH buffer system would be used to ensure the analyte is protonated and migrates towards the cathode. The use of a bare fused-silica capillary is a common starting point, with the potential for using coated capillaries to minimize analyte-wall interactions. Detection is typically performed using a diode array detector (DAD) to obtain spectral information, which can aid in peak identification and purity assessment.

Method Validation for Academic Research Application

For any analytical method to be considered reliable for academic research, it must undergo a thorough validation process. This ensures that the method is suitable for its intended purpose and provides accurate and reproducible results.

Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision)

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the separation of the main peak from any other peaks and by peak purity analysis using a DAD or by the high selectivity of MS detection.

Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. A calibration curve is generated by analyzing a series of standards of known concentrations, and the correlation coefficient (r²) should be close to 1.

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by spiking a blank matrix with a known concentration of the analyte and measuring the recovery.

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Table 2: Illustrative Validation Parameters for a-Quantification Method

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.995 |

| Range | e.g., 1-1000 ng/mL |

| Accuracy (% Recovery) | 90-110% |

| Precision (RSD%) | ≤ 5% |

This table presents typical acceptance criteria for method validation in a research setting.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (typically S/N ≥ 3).

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It is often determined based on the signal-to-noise ratio (typically S/N ≥ 10).

Strategies for Impurity Profiling and Degradation Product Identification

Understanding the impurity profile of "this compound" is critical for ensuring the quality and integrity of research findings. Impurities can arise from the synthetic process or from the degradation of the compound over time.

A common strategy for impurity profiling involves the use of high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap MS, coupled with liquid chromatography. This allows for the accurate mass measurement of potential impurities, which can be used to propose elemental compositions. Subsequent fragmentation studies (MS/MS) can then be performed to elucidate the structures of these impurities.

Forced degradation studies are also a key component of impurity profiling. The compound is subjected to stress conditions such as acid, base, oxidation, heat, and light to intentionally induce degradation. The resulting degradation products are then separated and identified using LC-HRMS, providing valuable information about the stability of the compound and its potential degradation pathways.

Forced Degradation Studies (Conceptual)

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to predict its degradation pathways and to ensure the analytical method can separate the active pharmaceutical ingredient (API) from its potential degradation products.

A conceptual forced degradation study for "this compound" would involve exposing it to a variety of stress conditions as outlined in the table below. The goal would be to achieve between 5-20% degradation of the parent compound to ensure that the primary degradation products are generated without extensive secondary degradation.

Table 1: Conceptual Forced Degradation Conditions

| Stress Condition | Reagents and Conditions | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80 °C) | Hydrolysis of the amide linkages is a primary anticipated pathway. The acetamide (B32628) or the N-ethyl-acetamide bond could be susceptible. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, at room temperature or heated | Saponification of the amide bonds is expected to be a significant degradation route, potentially leading to the formation of pyrazin-2-yl-glyoxal and glycine (B1666218) derivatives. |

| Oxidative Degradation | 3-30% H₂O₂, at room temperature | Oxidation of the amino group or potential reactions at the pyrazine (B50134) ring, which is an electron-deficient system, could occur. N-oxide formation is a possibility. |

| Thermal Degradation | Dry heat (e.g., 80-105 °C) for an extended period | Thermally induced cleavage of the weaker bonds in the molecule, such as the C-N bonds of the acetamide side chain, could be observed. |

| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B guidelines) | The pyrazine ring, being an aromatic heterocycle, may be susceptible to photolytic degradation, potentially leading to ring opening or other complex rearrangements. |

The development of a stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, would be carried out in parallel. The goal is to develop a method that can resolve the main peak of "this compound" from all significant degradation product peaks. Peak purity analysis using the PDA detector would be essential to confirm that the parent peak is spectrally homogeneous and free from co-eluting impurities.

Isolation and Characterization of Impurities

Following the forced degradation studies, any significant degradation products would need to be isolated and their structures elucidated. This is crucial for understanding the stability of the drug substance and for identifying potentially toxic impurities.

Isolation Techniques:

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most common technique for isolating impurities from a complex mixture. The analytical HPLC method would be scaled up to a preparative scale to collect fractions containing the individual impurities.

Flash Chromatography: For larger quantities of impurities or when the polarity difference between the compound and its impurities is significant, flash chromatography can be a useful tool.

Characterization Techniques:

Once isolated, the structure of each impurity would be determined using a combination of spectroscopic techniques.

Table 2: Spectroscopic Techniques for Impurity Characterization

| Technique | Information Provided |

| Mass Spectrometry (MS) | Provides the molecular weight of the impurity and, through fragmentation patterns (MS/MS), offers clues about its structure. High-resolution mass spectrometry (HRMS) can provide the elemental composition. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms and definitively elucidate the structure. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the impurity molecule, such as C=O (ketone, amide), N-H (amine, amide), and C-N bonds. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the chromophoric system in the molecule. Changes in the UV spectrum compared to the parent compound can indicate modifications to the pyrazine ring or other conjugated systems. |

By combining the data from these techniques, the exact chemical structure of each significant degradation product can be determined. This information is vital for the safety assessment of the drug substance and for setting appropriate specifications for impurities in the final product.

Future Research Directions and Translational Potential Non Clinical/theoretical

Innovations in Green Chemistry and Sustainable Synthesis

The future synthesis of 2-Amino-N-(2-oxo-2-pyrazin-2-yl-acetamide) and its derivatives could significantly benefit from the adoption of green chemistry principles. Traditional methods for the synthesis of heterocyclic compounds often rely on harsh reaction conditions and hazardous solvents. However, recent advancements offer more sustainable alternatives.

Enzymatic catalysis, for instance, presents a greener approach to amide bond formation, a key step in the synthesis of the target molecule. rsc.org Lipases, such as Lipozyme® TL IM, have been successfully used in continuous-flow systems to produce pyrazinamide (B1679903) derivatives from pyrazine (B50134) esters and amines at mild temperatures and in greener solvents like tert-amyl alcohol. rsc.org This biocatalytic method not only minimizes the use of hazardous reagents but also simplifies reaction steps. rsc.org

Furthermore, the synthesis of the acetamide (B32628) portion could be approached from renewable sources. Research has demonstrated the feasibility of producing acetamide from microalgae under hydrothermal conditions, offering a sustainable alternative to conventional petroleum-based syntheses. e3s-conferences.org The integration of such bio-based starting materials and biocatalytic processes could lead to a highly sustainable and environmentally friendly manufacturing process for this class of compounds.

Table 1: Potential Green Chemistry Approaches for the Synthesis of 2-Amino-N-(2-oxo-2-pyrazin-2-yl-acetamide)

| Synthetic Step | Conventional Method | Potential Green Alternative | Advantages of Green Alternative |

| Amide Bond Formation | Use of coupling agents, high temperatures | Enzymatic catalysis (e.g., Lipase) in a continuous-flow system | Milder reaction conditions, reduced waste, use of renewable catalysts. rsc.org |

| Pyrazine Ring Synthesis | Condensation reactions with harsh reagents | Base-catalyzed condensation in aqueous methanol | Use of a more environmentally benign solvent system. tandfonline.com |

| Acetamide Precursor Synthesis | Petroleum-based feedstocks | Hydrothermal conversion of microalgae | Utilization of renewable biomass as a starting material. e3s-conferences.org |

Exploration of Novel Biological Targets and Therapeutic Areas (Pre-clinical, In Vitro)

The pyrazine scaffold is a versatile pharmacophore found in a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. mdpi.comtandfonline.com This suggests that 2-Amino-N-(2-oxo-2-pyrazin-2-yl-acetamide) could be investigated for a broad spectrum of preclinical applications.

Anticancer Potential: Pyrazine derivatives have shown promise as anticancer agents by targeting various cellular pathways. researchgate.net For example, some pyrazine-based compounds have been designed as inhibitors of protein tyrosine phosphatases (PTPs), such as SHP2, which are implicated in cell proliferation and migration in various cancers. nih.govmdpi.com Additionally, pyrazine-containing molecules have been developed as potent inhibitors of Tropomyosin receptor kinase A (TrkA), a driver of tumor growth. rsc.orgpharmablock.com Preclinical in vitro studies could, therefore, explore the inhibitory activity of 2-Amino-N-(2-oxo-2-pyrazin-2-yl-acetamide) against these and other relevant kinases and phosphatases in various cancer cell lines.

Antimicrobial and Antioxidant Activities: The structural features of the target compound also suggest potential for antimicrobial and antioxidant applications. Imidazo[1,2-a]pyrazine derivatives have been synthesized and shown to possess promising free radical scavenging and antimicrobial properties. tsijournals.comtsijournals.com The pyrazine nucleus itself is known to interact with biomolecules like DNA, and its derivatives have been investigated for their antibacterial and antifungal activities. mdpi.com In vitro assays could be employed to assess the ability of 2-Amino-N-(2-oxo-2-pyrazin-2-yl-acetamide) to inhibit the growth of various pathogenic bacteria and fungi, as well as to evaluate its antioxidant capacity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. These computational tools can be leveraged to design and optimize novel compounds with improved biological activity and pharmacokinetic properties. For a scaffold like 2-Amino-N-(2-oxo-2-pyrazin-2-yl-acetamide), AI and ML could be instrumental in several ways.

Structure-based drug design, aided by computational modeling, has already been successfully applied to optimize pyrazine-based inhibitors. mdpi.comresearchgate.net By creating a pharmacophore model based on the target compound, virtual screening of large chemical libraries can identify new derivatives with potentially higher binding affinities to specific biological targets. rsc.org Computational studies can also predict the binding modes of these inhibitors, identifying regions of the molecule that can be modified to enhance interactions with the target protein. rsc.org

Furthermore, ML algorithms can be trained on existing data for pyrazine and acetamide derivatives to predict the biological activities and physicochemical properties of new, unsynthesized analogs of 2-Amino-N-(2-oxo-2-pyrazin-2-yl-acetamide). This in silico approach can help prioritize the synthesis of the most promising candidates, thereby saving time and resources in the early stages of drug discovery.

Potential Applications Beyond Biomedicine (e.g., Materials Science, if applicable and purely theoretical)

While the primary focus for pyrazine-acetamide scaffolds is often in biomedicine, the inherent electronic properties of the pyrazine ring suggest potential, albeit theoretical, applications in materials science. Pyrazine-based materials have garnered interest for their favorable charge transfer properties, making them suitable for use in optoelectronic devices. rsc.org

Pyrazine derivatives have been incorporated into π-conjugated materials for applications in solar cells, light-emitting diodes (LEDs), and field-effect transistors. rsc.org The electron-withdrawing nature of the pyrazine ring can be tuned through substitution to modify the electronic properties of the material. mdpi.com Theoretically, 2-Amino-N-(2-oxo-2-pyrazin-2-yl-acetamide) could be explored as a building block for novel organic semiconductors or functional polymers, where the acetamide linker could provide sites for polymerization or influence intermolecular interactions and material morphology.

The acetamide moiety itself finds use as an industrial solvent and a plasticizer. wikipedia.orgcareers360.comvedantu.compatsnap.com While a direct application of the target compound in these areas is speculative, its synthesis and study could provide insights into the properties of functionalized acetamides that might be relevant to these fields.

Conceptual Frameworks for Next-Generation Pyrazine-Acetamide Scaffolds

Building upon the core structure of 2-Amino-N-(2-oxo-2-pyrazin-2-yl-acetamide), several conceptual frameworks can be envisioned for the design of next-generation scaffolds with enhanced or novel properties.

One approach involves molecular hybridization, where the core scaffold is combined with other known bioactive moieties to create hybrid molecules with potentially synergistic or multi-target activities. nih.gov For instance, the terminal amino group of the subject compound provides a convenient handle for conjugation with other pharmacophores. This strategy has been successfully employed to create pyrazine-based conjugates with promising antiviral properties. nih.gov

Another framework could focus on the development of fused heterocyclic systems. For example, the pyrazine and acetamide components could serve as a foundation for the synthesis of more complex, rigid structures like imidazo[1,2-a]pyrazines, which have demonstrated significant antioxidant and antimicrobial activities. tsijournals.comtsijournals.com The design of such novel ring systems could lead to compounds with improved target specificity and potency.

Finally, the principles of bioisosteric replacement could be applied to modify the pyrazine-acetamide scaffold. pharmablock.com The pyrazine ring, for example, can be considered a bioisostere of other aromatic systems like benzene (B151609) or pyridine. pharmablock.com Systematically replacing parts of the molecule with their bioisosteres could lead to the discovery of new compounds with optimized pharmacokinetic and pharmacodynamic profiles.

Conclusion of Academic Research Progress

Summary of Key Academic Contributions and Discoveries for the Chemical Compound

Direct academic contributions and discoveries specifically for 2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide are limited. However, the academic community has made significant strides in understanding the synthesis and potential applications of related pyrazine (B50134) derivatives.

Research into pyrazine carboxamides has revealed their potential as kinase inhibitors, which are crucial in cancer therapy. figshare.com The core pyrazine structure can be modified to influence the pharmacological properties of the target compounds. nih.gov For instance, various pyrazine derivatives have been synthesized and evaluated for their anti-tubercular and anti-cancer activities. rsc.orgresearchgate.net The synthesis of N-substituted pyrazine-2-carboxamides has been a focal point of research, with studies exploring their antimycobacterial and antifungal properties. mdpi.com

The synthesis of related compounds, such as 2-Phenyl-N-(pyrazin-2-yl)acetamide, has been well-documented, including detailed characterization using techniques like FTIR, 1H NMR, and single-crystal X-ray diffraction. tandfonline.comresearchgate.net These studies provide a foundational understanding of the chemical and physical properties of such molecules. Furthermore, research on N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds has demonstrated the potential for developing pyrazine derivatives with antibacterial and anticancer activities. nih.gov

Table 1: Summary of Research on Related Pyrazine Derivatives

| Compound Family | Key Findings | Potential Applications |

|---|---|---|

| Pyrazine Carboxamides | Inhibition of kinases, antimycobacterial activity. figshare.commdpi.com | Cancer therapy, Tuberculosis treatment |

| N-substituted pyrazine-2-carboxamides | Antimycobacterial and antifungal properties. mdpi.com | Infectious disease treatment |

| 2-Phenyl-N-(pyrazin-2-yl)acetamide | Detailed structural and spectroscopic characterization. tandfonline.comresearchgate.net | Foundational chemical research |

Identification of Remaining Challenges and Open Questions for Future Research

Despite the progress in the broader field of pyrazine chemistry, several challenges and open questions remain, particularly concerning the specific compound this compound.

A primary challenge is the lack of dedicated studies on this molecule. Its synthesis, while likely achievable through established methods for amide bond formation, has not been specifically reported and optimized. The reaction conditions, catalysts, and purification methods would need to be determined experimentally.

The biological activity of this compound is entirely unexplored. Future research should focus on screening this compound against a variety of biological targets to identify any potential therapeutic applications. Based on the activities of related compounds, promising areas for investigation could include its potential as an anticancer, antimicrobial, or anti-inflammatory agent. nih.gov

Furthermore, the structure-activity relationship (SAR) of this and related compounds is not well understood. Systematic modifications of the pyrazine and acetamide (B32628) moieties would be necessary to elucidate which structural features are critical for any observed biological activity. This would involve synthesizing a library of analogues and evaluating their efficacy.

Another open question is the compound's mechanism of action. Should any biological activity be discovered, further studies would be required to identify the specific cellular pathways and molecular targets through which it exerts its effects.

Broader Academic and Scientific Implications of Research on this compound

Research on this compound, and pyrazine derivatives in general, has significant implications for the academic and scientific community. The pyrazine ring is a versatile scaffold in medicinal chemistry, and the exploration of new derivatives contributes to the development of novel therapeutic agents. wisdomlib.orgsemanticscholar.org

The synthesis and characterization of new pyrazine compounds expand the chemical space available to medicinal chemists and can lead to the discovery of molecules with unique biological properties. The development of efficient synthetic routes for these compounds is also of academic interest. mdpi.com

Moreover, the study of how these molecules interact with biological targets provides valuable insights into fundamental biological processes. For example, the identification of a novel kinase inhibitor from this class of compounds could enhance the understanding of cell signaling pathways involved in cancer. nih.gov

The potential for pyrazine derivatives to address antimicrobial resistance is another critical area of research. researchgate.net As existing antibiotics become less effective, the discovery of new classes of antibacterial agents is of paramount importance to global health.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, acylation, and functional group modifications. For example:

- Step 1 : Reacting pyrazine derivatives with thioacetamide or cyanoacetic acid under alkaline conditions to form intermediates.

- Step 2 : Acylation using chloroacetyl chloride or similar reagents to introduce the acetamide moiety.

- Optimization : Temperature (60–80°C), solvent selection (DMF or dichloromethane), and catalysts (e.g., triethylamine) are critical. Prolonged reaction times (>12 hours) may improve yield but require purity monitoring via HPLC .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., pyrazine ring protons at δ 8.2–8.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% threshold for biological assays).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula.

- Infrared (IR) Spectroscopy : Detects carbonyl stretches (C=O at ~1680 cm⁻¹) and amine N–H bonds .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer :

- Oxidation of Thioamides : Unwanted sulfoxide formation occurs under aerobic conditions. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT).

- Incomplete Acylation : Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane). Reflux with excess acylating agent improves conversion.

- Byproduct Formation : Purify via column chromatography (silica gel, 60–120 mesh) or recrystallization (ethanol/water mixture) .

Q. What standard purification methods are recommended for isolating this compound?

- Methodological Answer :

- Recrystallization : Use ethanol or acetonitrile for high-purity crystals.

- Flash Chromatography : Gradient elution (5–30% ethyl acetate in hexane) resolves polar byproducts.

- Preparative HPLC : For gram-scale purification, use a C18 column with acetonitrile/water (0.1% TFA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hours).

- Purity Verification : Re-test batches with ≥95% purity via HPLC.

- Dose-Response Curves : Compare IC₅₀ values under identical conditions (pH 7.4, 37°C).

- Structural Confirmation : Re-characterize disputed batches with X-ray crystallography or 2D NMR .

Q. What strategies optimize synthetic yield when scaling from milligram to gram quantities?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., acylation).

- Solvent Volume Reduction : Use microwave-assisted synthesis to shorten reaction times.

- Catalyst Recycling : Immobilize catalysts (e.g., Pd/C) for reusable systems.

- In-Process Analytics : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Q. How do structural modifications (e.g., pyrazine substitution) influence biological activity?

- Methodological Answer :

- Pyrazine Ring Functionalization : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance binding to ATP-binding pockets.

- Acetamide Side Chain : Replace N-alkyl groups with aryl moieties to improve lipophilicity (logP >2).

- SAR Studies : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., kinase panels). Reference compounds with benzylthio or trifluoromethyl groups show enhanced activity .